N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 2034490-16-7
VCID: VC4552713
InChI: InChI=1S/C19H24N2O2S/c1-14(23-16-10-6-3-7-11-16)19(22)20-12-18-21-17(13-24-18)15-8-4-2-5-9-15/h3,6-7,10-11,13-15H,2,4-5,8-9,12H2,1H3,(H,20,22)
SMILES: CC(C(=O)NCC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.47

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide

CAS No.: 2034490-16-7

Cat. No.: VC4552713

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.47

* For research use only. Not for human or veterinary use.

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide - 2034490-16-7

Specification

CAS No. 2034490-16-7
Molecular Formula C19H24N2O2S
Molecular Weight 344.47
IUPAC Name N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide
Standard InChI InChI=1S/C19H24N2O2S/c1-14(23-16-10-6-3-7-11-16)19(22)20-12-18-21-17(13-24-18)15-8-4-2-5-9-15/h3,6-7,10-11,13-15H,2,4-5,8-9,12H2,1H3,(H,20,22)
Standard InChI Key WGZKTWHEYIKWMH-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3

Introduction

Potential Biological Activities

While specific data on N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide is lacking, thiazole derivatives have been explored for various biological activities:

  • Antimicrobial Activity: Thiazole-based compounds have shown promise against both Gram-positive and Gram-negative bacteria, as well as fungi .

  • Anticancer Activity: Some thiazole derivatives exhibit antiproliferative effects against cancer cell lines .

  • Anti-inflammatory Activity: Certain thiazole compounds have been studied for their potential as anti-inflammatory agents .

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves condensation reactions or cyclization processes. Characterization often relies on spectroscopic methods such as NMR, IR, and mass spectrometry .

Synthesis Steps:

  • Starting Materials: Typically involve amines, aldehydes, and thiourea or thioacetamide.

  • Reaction Conditions: Often require heating in the presence of a catalyst or base.

  • Purification: Recrystallization or chromatography may be used.

Data Tables for Related Compounds

Given the lack of specific data on N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide, the following table provides information on a related compound for context:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]methanamineC16H20N2S272.4Potential precursor for various biological activities

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